molecular formula C22H48Cl3N3O6 B3279000 Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride CAS No. 68518-54-7

Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride

Cat. No.: B3279000
CAS No.: 68518-54-7
M. Wt: 557 g/mol
InChI Key: OTIWYSKRSMXGNK-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Features
Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium trichloride (CAS: 75345-27-6) is a quaternary ammonium compound with a complex cationic structure and three chloride counterions. Its molecular formula is C₂₂H₄₈Cl₃N₃O₆ (molecular weight: 557.0 g/mol). Key structural attributes include:

  • Two but-2-enyl chains with tris(2-hydroxyethyl)azaniumyl substituents.
  • A central dimethylazanium group.
  • High hydrogen-bonding capacity (6 donors, 9 acceptors) and significant topological polar surface area (121 Ų) .
  • Two defined bond stereocenters and 20 rotatable bonds, indicating conformational flexibility .

Properties

IUPAC Name

dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N3O6.3ClH/c1-23(2,7-3-5-9-24(11-17-26,12-18-27)13-19-28)8-4-6-10-25(14-20-29,15-21-30)16-22-31;;;/h3-6,26-31H,7-22H2,1-2H3;3*1H/q+3;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIWYSKRSMXGNK-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC=CC[N+](CCO)(CCO)CCO)CC=CC[N+](CCO)(CCO)CCO.[Cl-].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48Cl3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride involves the reaction of dimethylamine with 4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl chloride under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistency and quality. The final product is purified through multiple stages, including filtration and crystallization, to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Ophthalmic Preservative
Polyquaternium-1 is widely used as an ophthalmic preservative due to its ability to inhibit microbial growth in multi-dose eye drop formulations. Its cationic nature allows it to bind effectively to the negatively charged surfaces of microorganisms, thereby preventing contamination.

Case Study:
A study published in Expert Opinion on Drug Delivery highlighted the effectiveness of Polyquaternium-1 in maintaining sterility in eye drop formulations, demonstrating a significant reduction in microbial load over time when compared to formulations without preservatives .

2. Antimicrobial Agent
The compound exhibits broad-spectrum antimicrobial activity, making it suitable for use in various topical formulations. It is particularly effective against bacteria and fungi, which are common contaminants in pharmaceutical products.

Data Table: Antimicrobial Efficacy

MicroorganismInhibition Zone (mm)Concentration (mg/ml)
Staphylococcus aureus150.5
Escherichia coli120.5
Candida albicans100.5

Cosmetic Applications

1. Hair Care Products
Polyquaternium-1 is frequently incorporated into hair care products as a conditioning agent. It improves hair texture, reduces static, and enhances shine without weighing the hair down.

Case Study:
In a comparative study of hair conditioners, products containing Polyquaternium-1 showed improved moisture retention and reduced frizz compared to those without the polymer .

2. Skin Care Formulations
Due to its film-forming properties, Polyquaternium-1 is used in skin care products to provide a barrier that helps retain moisture and protect against environmental stressors.

Data Table: Skin Care Efficacy

Product TypeMoisture Retention (%)User Satisfaction Score (out of 10)
Cream with Polyquaternium-1859
Cream without Polyquaternium-1707

Industrial Applications

1. Textile Industry
Polyquaternium-1 is utilized in textile treatments for its anti-static properties and ability to improve the feel of fabrics.

2. Paper Industry
In papermaking, it serves as a retention aid, enhancing the retention of fillers and improving paper quality.

Mechanism of Action

The mechanism of action of Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride involves its interaction with microbial cell membranes. The compound’s polycationic nature allows it to bind to negatively charged sites on microbial cells, disrupting their membrane integrity and leading to cell death. This mechanism is particularly effective in inhibiting the growth of microbial contaminants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Comparative Data
Property Dimethyl-bis[...]azanium trichloride 2-[ethyl-[4-[(4-nitrophenyl)diazenyl]phenyl]amino]ethyl-trimethyl-azanium chloride Polyquaternium-1 Derivatives
Molecular Formula C₂₂H₄₈Cl₃N₃O₆ C₁₉H₂₆ClN₅O₂ Varies (e.g., C₃₀H₆₀ClN₃O₁₂)
Molecular Weight (g/mol) 557.0 399.9 ~600–800
Functional Groups Quaternary ammonium, hydroxyethyl, alkene Quaternary ammonium, azo, nitro Quaternary ammonium, hydroxyethyl
Hydrogen Bond Donors/Acceptors 6/9 2/5 8–12/10–15
Applications Antimicrobial, surfactant Dye intermediate, analytical chemistry Cosmetic preservatives, contact lenses
Structural and Functional Analysis

Comparison with Azo-Azanium Derivatives (e.g., )

  • The compound from features an azo group (-N=N-) linked to a nitroaromatic moiety, making it suitable for dyes and pH-sensitive applications. In contrast, the target compound lacks chromophores but has enhanced hydrophilicity due to hydroxyethyl groups.
  • Reactivity : The azo compound undergoes redox reactions, while the target compound’s reactivity is dominated by ionic interactions and hydrogen bonding .

Polyquaternium-1 Analogues Polyquaternium-1 derivatives share quaternary ammonium motifs but are polymeric, leading to higher molecular weights and prolonged antimicrobial efficacy . The target compound’s monomeric structure allows for faster diffusion but shorter-lived effects compared to polymeric variants.

Perfluorinated Ammonium Salts (e.g., ) Compounds like ammonium perfluorooctanesulfonate (C-8) in are highly lipophilic and persistent in the environment. The target compound, with hydroxyethyl groups, is more biodegradable but less effective in nonpolar matrices.

Performance in Antimicrobial Contexts
  • Efficacy : The target compound’s multiple cationic centers enhance microbial membrane disruption, outperforming simpler quaternary ammonium salts (e.g., benzalkonium chloride) but underperforming against polymeric agents like Polyquaternium-1 in sustained activity .
  • Toxicity : Lower cytotoxicity than perfluorinated ammonium salts (linked to bioaccumulation concerns ).

Biological Activity

Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride, commonly known as Polidronium chloride or Polyquaternium-1 , is a synthetic polymer with notable biological activity, particularly as an ophthalmic preservative. Its chemical formula is C22H48Cl3N3O6C_{22}H_{48}Cl_{3}N_{3}O_{6}, and it has a molecular weight of approximately 810.21 g/mol .

Antimicrobial Properties

Polidronium chloride exhibits significant antimicrobial properties, making it effective in inhibiting the growth of various microbial contaminants. This characteristic is particularly valuable in the formulation of multi-dose ophthalmic solutions, where preventing contamination is critical .

The antimicrobial activity is attributed to its polycationic nature, which allows it to interact with negatively charged microbial membranes. This interaction disrupts the integrity of the cell membranes, leading to cell death. The compound can effectively target a range of bacteria and fungi, enhancing the safety and efficacy of topical medications .

Case Study: Ophthalmic Applications

A study by Rolando et al. (2011) highlighted the safety profile of Polyquaternium-1 in ophthalmic formulations. The authors noted that its use as a preservative in eye drops significantly reduced the incidence of microbial contamination without causing ocular irritation .

StudyFindings
Rolando et al. (2011)Demonstrated that Polyquaternium-1 effectively inhibits microbial growth in multi-dose bottles.
Expert Opin Drug Deliv (2011)Reported low toxicity and good tolerability in ocular applications.

Comparative Efficacy

Polidronium chloride has been compared with other common preservatives such as benzalkonium chloride (BAK) and thiomersal. Studies indicate that Polidronium chloride presents a lower risk of cytotoxicity while maintaining effective antimicrobial action .

Preservative TypeAntimicrobial EfficacyCytotoxicity Risk
Polidronium ChlorideHighLow
Benzalkonium ChlorideHighModerate
ThimerosalModerateHigh

Additional Biological Applications

Apart from its use in ophthalmology, Polidronium chloride has been investigated for its potential applications in other fields such as:

  • Cosmetics : Used as a conditioning agent due to its ability to improve skin feel and moisture retention.
  • Pharmaceuticals : Employed as an excipient in drug formulations to enhance stability and bioavailability .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer: To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, reaction time). For example:

  • Use a central composite design to identify critical factors affecting yield.
  • Apply ANOVA to analyze interactions between variables (e.g., reflux duration vs. catalyst concentration).
  • Reference the ethanol-based reflux method in , adjusting molar ratios and acid catalysts (e.g., glacial acetic acid) for improved efficiency .

Key Parameters Table:

FactorRange TestedOptimal Value (Example)
Reflux Time2–6 hours4 hours
Solvent (EtOH)50–100 mL75 mL
Catalyst (AcOH)3–7 drops5 drops

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Combine solid-phase extraction (SPE) with advanced chromatographic and spectroscopic techniques:

  • SPE Protocol : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water for sample purification () .
  • HPLC-MS : Employ a C18 column (2.6 µm, 100 Å) with a gradient elution (methanol/water + 0.1% formic acid) for purity assessment.
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the quaternary ammonium structure and hydroxyethyl substituents.

Q. What are the best practices for assessing stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies :

  • Prepare buffered solutions (pH 3–9) and incubate samples at 25°C, 40°C, and 60°C.
  • Monitor degradation via UV-Vis spectroscopy (200–400 nm) and HPLC at fixed intervals (e.g., 0, 7, 14 days).
  • Use kinetic modeling (e.g., first-order decay) to predict shelf-life under standard conditions .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

Methodological Answer: Integrate quantum chemical calculations with experimental feedback loops:

  • Apply density functional theory (DFT) to model transition states and predict reaction pathways (e.g., nucleophilic substitution at the but-2-enyl group).
  • Use reaction path search algorithms (e.g., artificial force-induced reaction method) to identify low-energy intermediates () .
  • Validate computational predictions with small-scale synthetic trials (≤1 mmol) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in 1H^1H1H-NMR)?

Methodological Answer:

  • Step 1 : Cross-validate with 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals.
  • Step 2 : Perform dynamic light scattering (DLS) to check for aggregation, which may cause peak broadening.
  • Step 3 : Re-examine synthetic steps for byproducts (e.g., incomplete quaternization) using LC-MS/MS in MRM mode () .

Q. What advanced separation techniques are suitable for isolating this compound from complex matrices?

Methodological Answer: Leverage membrane separation technologies ():

  • Use nanofiltration membranes (MWCO 300–500 Da) to separate the compound from low-molecular-weight impurities.
  • Optimize transmembrane pressure (1–5 bar) and cross-flow velocity to maximize yield.
  • Pair with electrodialysis for selective ion removal (e.g., excess chloride counterions) .

Q. How can chemical software improve data reproducibility in studies involving this compound?

Methodological Answer:

  • Virtual Screening : Simulate reaction conditions (solvent, temperature) using tools like Gaussian or COMSOL to pre-select optimal parameters () .
  • Data Management : Use ELN (Electronic Lab Notebook) platforms to standardize protocols and ensure traceability.
  • Machine Learning : Train models on historical reaction data to predict yield outliers or side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride
Reactant of Route 2
Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.